molecular formula C4H8N2O3S B1628884 3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide CAS No. 78441-23-3

3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide

Cat. No.: B1628884
CAS No.: 78441-23-3
M. Wt: 164.19 g/mol
InChI Key: ULUFYQYYIRUJJU-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide (CAS 78441-23-3) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile precursor for the synthesis of various 3,4-disubstituted 1,2,5-thiadiazole derivatives, a class of heterocyclic compounds known for their biological activity . Specifically, research and patents highlight its application in developing potent histamine H2 receptor antagonists . These pharmacologically active molecules are crucial for investigating new therapeutic agents. The compound has a molecular weight of 162.17 g/mol and a molecular formula of C4H6N2O3S . To maintain stability and purity, it is recommended to store this reagent sealed in a dry environment at 2-8°C . This product is intended For Research Use Only (RUO) and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethoxy-1,2,5-thiadiazole 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O3S/c1-8-3-4(9-2)6-10(7)5-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHKCMVEGUQUCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NS(=O)N=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,4 Dimethoxy 1,2,5 Thiadiazole 1 Oxide and Its Congeners

Established Synthetic Routes to 1,2,5-Thiadiazole (B1195012) 1-oxides

Traditional methods for synthesizing 1,2,5-thiadiazole 1-oxides generally rely on the construction of the thiadiazole ring followed by oxidation, or the chemical modification of a pre-existing halogenated thiadiazole structure.

Synthesis from Diamines and Thionyl Chloride

A foundational and common approach for constructing the 1,2,5-thiadiazole core involves the reaction of a 1,2-diamine with a sulfur-containing reagent like thionyl chloride. chemicalbook.com For instance, the reaction of diaminomaleonitrile (B72808) with thionyl chloride yields 1,2,5-thiadiazole-3,4-dicarbonitrile. chemicalbook.com Similarly, reacting 2,3-diaminobutane with sulfur dichloride (SCl₂) produces 3,4-dimethyl-1,2,5-thiadiazole. chemicalbook.com This general strategy establishes the core heterocyclic system, which can then undergo further functionalization or oxidation to produce the desired 1-oxide derivatives.

S-Oxidation of 3,4-Dialkoxy-1,2,5-thiadiazoles (e.g., m-CPBA mediated)

A direct and widely used method for preparing 1,2,5-thiadiazole 1-oxides is the selective oxidation of the sulfur atom in the corresponding 1,2,5-thiadiazole precursor. nih.govchemicalbook.com Mild oxidizing agents are employed to prevent over-oxidation to the 1,1-dioxide. nih.govthieme-connect.de

Meta-chloroperoxybenzoic acid (m-CPBA) is a particularly effective reagent for this transformation. chemicalbook.comthieme-connect.decommonorganicchemistry.com The reaction involves treating the 3,4-dialkoxy-1,2,5-thiadiazole with m-CPBA in a suitable solvent, such as dichloromethane (B109758) (DCM), at controlled temperatures, often starting at 0 °C and gradually warming to room temperature. commonorganicchemistry.com This method allows for the direct and clean conversion to the mono-S-oxide, which is a nonaromatic species. chemicalbook.com The selective mono-oxidation of the endocyclic sulfur can be challenging, but m-CPBA provides a reliable route. chemrxiv.org

An interesting discovery was made when 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one was treated with m-CPBA, which unexpectedly resulted in a ring-contracted product, 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide, rather than simple S-oxidation of the starting material. hw.ac.uk

Derivatization from Halogenated 1,2,5-Thiadiazole 1-oxides

Another key synthetic strategy involves the derivatization of halogenated 1,2,5-thiadiazoles. The compound 3,4-dichloro-1,2,5-thiadiazole (B139948) serves as a versatile and readily available starting material for this purpose. researchgate.netwikipedia.org It is a colorless liquid prepared by reacting cyanogen (B1215507) with disulfur (B1233692) dichloride. wikipedia.orggoogle.com

The chlorine atoms on the thiadiazole ring are susceptible to nucleophilic displacement. This allows for the introduction of various functional groups, including alkoxy groups like methoxide (B1231860). By reacting 3,4-dichloro-1,2,5-thiadiazole with sodium methoxide, one can synthesize the precursor 3,4-dimethoxy-1,2,5-thiadiazole (B8698709). This precursor is then oxidized in a subsequent step, as described in section 2.1.2, to yield the final product, 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide. This two-step process, involving nucleophilic substitution followed by S-oxidation, is a powerful pathway to access functionally diverse 1,2,5-thiadiazole 1-oxides. The ring opening of 3,4-dichloro-1,2,5-thiadiazole with metal amides has also been developed as a method to synthesize other 3,4-disubstituted derivatives. researchgate.net

Novel and Emerging Synthetic Strategies

Recent advancements have focused on developing more efficient and sustainable methods, with photochemical reactions emerging as a promising frontier.

Photochemically Mediated Ring Contraction of 1,2,6-Thiadiazines

A novel and highly efficient strategy for synthesizing 1,2,5-thiadiazole 1-oxides involves the photochemical ring contraction of 1,2,6-thiadiazines. chemrxiv.orgchemrxiv.orgacs.org This reaction proceeds under ambient conditions, requiring only visible light and molecular oxygen (from the air), making it a sustainable and atom-economic process. chemrxiv.orgacs.org Researchers have reported the quantitative conversion of various 1,2,6-thiadiazine substrates into difficult-to-access 1,2,5-thiadiazole 1-oxides, generating a library of 35 novel examples with yields ranging from 39% to 100%. chemrxiv.orgacs.orgacs.org

The reaction has been optimized for both batch and continuous-flow conditions. chemrxiv.orgacs.org Continuous-flow processing offers precise control over light exposure, which is particularly advantageous for accessing photosensitive thiadiazole products. chemrxiv.org This method is effective in a wide range of solvents, including environmentally friendly "green" solvents. chemrxiv.org The remarkable transformation results in the oxidation of an imine to an imide and the selective mono-oxidation of the sulfur atom to a stereogenic sulfoxide. acs.org

Table 1: Photochemical Ring Contraction of 1,2,6-Thiadiazines to 1,2,5-Thiadiazole 1-oxides Reaction Conditions: Condition A refers to a batch process using air and a 420 nm light source. Condition B refers to a continuous-flow process with an O₂ supply and a 420 nm light source.

Substrate (1,2,6-Thiadiazine)Product (1,2,5-Thiadiazole 1-oxide)ConditionsYield (%)Reference
3,5-Diphenyl-4H-1,2,6-thiadiazin-4-one2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1-oxideA100 acs.org
3,5-Bis(4-methoxyphenyl)-4H-1,2,6-thiadiazin-4-one2-(4-Methoxybenzoyl)-4-(4-methoxyphenyl)-1,2,5-thiadiazol-3(2H)-one 1-oxideA100 acs.org
3,5-Bis(4-chlorophenyl)-4H-1,2,6-thiadiazin-4-one2-(4-Chlorobenzoyl)-4-(4-chlorophenyl)-1,2,5-thiadiazol-3(2H)-one 1-oxideA100 acs.org
3-(Naphthalen-2-yl)-5-phenyl-4H-1,2,6-thiadiazin-4-one2-Benzoyl-4-(naphthalen-2-yl)-1,2,5-thiadiazol-3(2H)-one 1-oxideB98 acs.org
3,5-Di(thiophen-2-yl)-4H-1,2,6-thiadiazin-4-one2-(Thiophene-2-carbonyl)-4-(thiophen-2-yl)-1,2,5-thiadiazol-3(2H)-one 1-oxideB85 acs.org

Detailed experimental and computational studies have elucidated the mechanism of this photochemical transformation. chemrxiv.orgchemrxiv.org The process is initiated by the 1,2,6-thiadiazine substrate itself, which acts as a triplet photosensitizer upon irradiation with visible light. chemrxiv.orgacs.org This excited triplet-state photosensitizer transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). chemrxiv.orgresearchgate.netmdpi.com

Optimization of Reaction Conditions (Batch versus Continuous-Flow Processes)

The synthesis of 1,2,5-thiadiazole 1-oxides has benefited significantly from the optimization of reaction conditions, with a notable shift towards exploring continuous-flow processes alongside traditional batch methods. researchgate.net Continuous-flow chemistry offers several advantages over batch processing, including enhanced heat and mass transfer, improved safety when handling hazardous reagents, and greater potential for automation and scalability. nih.govmdpi.com

In a relevant study, the synthesis of 1,2,5-thiadiazole 1-oxides was achieved through the photo-oxidation of 1,2,6-thiadiazines. This reaction was optimized under both batch and continuous-flow conditions. researchgate.net The continuous-flow setup typically involves pumping the reactant solution through a temperature-controlled reactor, often a microreactor or a tube reactor, which allows for precise control over residence time and reaction temperature. worktribe.comnih.gov This level of control is often difficult to achieve in standard batch reactors, especially on a larger scale. nih.gov

Key advantages of continuous-flow processes in this context include:

Improved Safety: Flow reactors handle only small volumes of reactive material at any given moment, minimizing risks associated with exothermic reactions or the use of hazardous reagents. nih.govworktribe.com

Enhanced Efficiency: The high surface-area-to-volume ratio in microreactors leads to superior heat and mass transfer, often resulting in faster reaction times and higher yields compared to batch methods. mdpi.com

Reproducibility and Scalability: Flow processes are generally more reproducible and easier to scale up from laboratory to production quantities without extensive re-optimization. nih.govresearchgate.net

While batch reactors remain suitable for very slow reactions, the trend for producing fine chemicals and active pharmaceutical ingredients is shifting towards continuous manufacturing. nih.govresearchgate.net The table below outlines a comparison based on findings for related heterocyclic syntheses. researchgate.net

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis for 1,2,5-Thiadiazole 1-Oxide Congeners

Parameter Batch Process Continuous-Flow Process
Typical Yield 39-95% 60-100%
Reaction Time Hours Minutes to Hours
Heat Transfer Limited, potential for hotspots Excellent, uniform temperature
Mass Transfer Dependent on stirring efficiency Highly efficient
Safety Higher risk with hazardous materials Inherently safer due to small volumes

| Scalability | Challenging, requires re-optimization | Straightforward ("scale-out") |

This table is generated based on data for the synthesis of various 1,2,5-thiadiazole 1-oxides. researchgate.net

Synthesis of Key Precursors and Reaction Intermediates

The synthesis of this compound relies on the availability of key precursors and intermediates. The general synthetic strategies for the 1,2,5-thiadiazole ring system often involve the cyclization of 1,2-diamines, 1,2-dicarbonyl compounds (or their oximes), or related structures using a sulfur-transfer reagent. chemicalbook.comthieme-connect.de

A common and versatile precursor for substituted 1,2,5-thiadiazoles is a 1,2-diamine. For instance, reacting a 1,2-diamine with thionyl chloride (SOCl₂) or sulfur monochloride (S₂Cl₂) is a well-established method for forming the thiadiazole ring. chemicalbook.comresearchgate.net Another important precursor is a vicinal dioxime, which can react with S₂Cl₂ in the presence of a base like pyridine (B92270) to selectively yield 1,2,5-thiadiazole 2-oxides. researchgate.net

For 3,4-disubstituted analogs like the target compound, a highly relevant intermediate is a dihalogenated 1,2,5-thiadiazole. For example, 3,4-dichloro-1,2,5-thiadiazole can be synthesized from the reaction of cyanogen with sulfur dichloride in a solvent like dimethylformamide, catalyzed by a chloride salt. google.com This di-chloro intermediate can then undergo oxidation to the 1-oxide, followed by nucleophilic substitution with sodium methoxide to yield the final 3,4-dimethoxy product. This substitution pathway is supported by the known reactivity of the 1,2,5-thiadiazole-1,1-dioxide ring system with nucleophiles like alcohols. smolecule.com

The table below summarizes key precursors and intermediates and their typical synthetic routes.

Table 2: Synthesis of Key Precursors and Intermediates

Precursor/Intermediate Starting Material(s) Reagent(s) Typical Product Reference(s)
1,2,5-Thiadiazole Ring 1,2-Diamine Thionyl chloride or Sulfur dichloride Substituted 1,2,5-Thiadiazole chemicalbook.comthieme-connect.de
1,2,5-Thiadiazole 2-Oxide Ring vic-Glyoxime Sulfur monochloride (S₂Cl₂), Pyridine Substituted 1,2,5-Thiadiazole 2-Oxide researchgate.net
3,4-Dichloro-1,2,5-thiadiazole Cyanogen Sulfur dichloride (SCl₂), Chloride salt catalyst 3,4-Dichloro-1,2,5-thiadiazole google.com
3,4-Dialkoxy-1,2,5-thiadiazole 1-oxide 3,4-Dihalo-1,2,5-thiadiazole 1-oxide Sodium alkoxide (e.g., NaOMe) 3,4-Dialkoxy-1,2,5-thiadiazole 1-oxide smolecule.com
1,3,4-Thiadiazole (B1197879) Precursors 2,5-Dimercapto-1,3,4-thiadiazole (B142945) Hydrazine hydrate 2,5-Dihydrazino-1,3,4-thiadiazole eprajournals.com

| 1,2,4-Triazole Precursors | 3,4-Dimethoxybenzoyl- thiosemicarbazide (B42300) | Sodium hydroxide (B78521) | 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol | researchgate.net |

This table provides generalized synthetic routes for precursors relevant to thiadiazole chemistry.

The synthesis of precursors like 2,5-dimercapto-1,3,4-thiadiazole and its conversion to other derivatives highlight the modular nature of heterocyclic chemistry, allowing for the construction of a wide array of compounds from common starting points. eprajournals.commdpi.comnih.gov Similarly, precursors for other thiadiazole isomers, such as those derived from 3,4-dimethoxybenzoylthiosemicarbazide, demonstrate the variety of synthetic pathways available to chemists in this field. researchgate.net

Computational and Theoretical Investigations of 3,4 Dimethoxy 1,2,5 Thiadiazole 1 Oxide

Quantum Chemical Methodologies Applied to Thiadiazole Systems

The study of thiadiazole derivatives and their oxides heavily relies on quantum chemical methods to predict their structural, electronic, and spectroscopic properties. dergipark.org.trresearchgate.net Density Functional Theory (DFT) has proven to be a particularly useful tool for investigating the inhibiting mechanisms of organic corrosion inhibitors, providing data on adsorption energy and charge transfer.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. A common and reliable choice for medium-sized molecules is the B3LYP functional, which combines Becke's 3-parameter exchange functional with the Lee–Yang–Parr correlation functional. acs.org This hybrid functional offers a satisfactory balance between accuracy and computational cost. acs.org For instance, the B3LYP/6-31G* level of theory has been successfully used to study the planar structure of 3-(3'-pyridyl)-6-aryl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives. researchgate.net

For more robust calculations, especially for systems involving noncovalent interactions, Truhlar's M06 family of functionals, such as the M06-2X hybrid, can be superior to B3LYP. cuny.eduacs.org The M06-2X functional, which incorporates a greater percentage of Hartree-Fock exchange, is well-suited for studying non-metals and thermodynamic parameters. cuny.edu

Table 1: Commonly Used Density Functionals and Basis Sets for Thiadiazole Systems
MethodologyDescriptionTypical ApplicationSource
B3LYP/6-31G*A popular hybrid DFT functional combined with a Pople-style basis set with polarization functions.Geometry optimization and electronic properties of various thiadiazole derivatives. researchgate.net
B3LYP/6-311++G(d,p)The B3LYP functional with a more extensive triple-zeta basis set including diffuse and polarization functions on all atoms.Provides a good description for small to medium-sized molecules, used for structural features and properties. acs.org
M06-2X/6-311++G(d,p)A high-nonlocality hybrid functional paired with the triple-zeta basis set.Performs well for noncovalent interactions, thermochemistry, and kinetics in heterocyclic systems. cuny.eduacs.org

Chemical processes in solution can be significantly influenced by the solvent. nih.gov To account for these effects in computational models, continuum solvation models are frequently used. These models represent the solvent as a continuous medium with a specific dielectric constant, which surrounds the solute molecule placed in a cavity. cuny.edu

The Polarizable Continuum Model (PCM) is a widely applied method to simulate solvent effects. cuny.edu One variant, the Integral Equation Formalism PCM (IEF-PCM), was used in conjunction with the M06-2X functional to compute energies for cycloaddition reactions involving heterocyclic compounds. cuny.edu In a study of 3,4-diphenyl-1,2,5-thiadiazole 1-oxide, the free energy of solvation was calculated in different solvents as an indicator of solubility, demonstrating the utility of these models. semanticscholar.org The Self-Consistent Isodensity Polarized Continuum Model (SCI-PCM) is another such approach that can be employed to model the influence of the solvent environment on the electronic structure and properties of the thiadiazole system.

For certain classes of molecules, standard DFT functionals may not provide sufficient accuracy. This has led to the development of specialized or "custom-tuned" functionals. One such model is the CHIH-DFT model chemistry, which has been specifically tailored for studying heterocyclic systems. semanticscholar.org This approach involves adjusting the mixing of Hartree-Fock (HF) exchange with the DFT exchange in a hybrid functional. For 3,4-diphenyl-1,2,5-thiadiazole 1-oxide, a mixing of 36% HF exchange with 64% DFT exchange (using the PBE correlation functional) was found to be optimal. semanticscholar.org The CHIH-DFT model has been validated for a range of heterocyclic compounds, including antiparasitic drugs, flavonoids, and alkaloids, and was used to calculate the molecular structure and predict various spectra for the diphenyl thiadiazole oxide. semanticscholar.org

Electronic Structure Analysis

The reactivity of molecules is fundamentally governed by their electronic structure. jchemlett.com Analyzing the distribution of electrons and the energies of the frontier molecular orbitals provides key insights into the chemical behavior of 3,4-Dimethoxy-1,2,5-thiadiazole (B8698709) 1-oxide.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. irjweb.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. jchemlett.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that explains the charge transfer interactions within the molecule and is an indicator of its kinetic stability. irjweb.com

In studies of various thiadiazole systems, it has been shown that the HOMO and LUMO energy levels can be effectively tuned by changing the substituents on the ring. researchgate.netresearchgate.net For example, the introduction of electronegative substituents like Cl and NO2 has been observed to reduce the HOMO-LUMO energy gap. dergipark.org.tr For thiadiazole derivatives, both HOMO and LUMO orbitals are often distributed across the delocalized ring system, indicating that the heteroatoms (S and N) can both donate and accept electrons. jchemlett.com While specific values for 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide are not available, data from related thiadiazole compounds illustrate the typical energy ranges.

Table 2: Representative Frontier Orbital Energies for Substituted Thiadiazole Systems (Calculated using DFT)
Compound SystemHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Source
2,5-diphenyl-1,3,4-thiadiazole-6.39-2.244.15 researchgate.net
2,5-di(nitrophenyl)-1,3,4-thiadiazole-7.42-3.713.71 researchgate.net
N-((1H-benzo[d] imidazol-2-yl) methyl) thiazol-2-amine-5.53-0.834.70 irjweb.com

The distribution of electron density within a molecule determines its electrostatic potential and provides information about its reactive sites. Mulliken population analysis is a method used to calculate the partial atomic charges on the atoms in a molecule. irjweb.com Atoms with more negative charges are more likely to donate electrons to the unoccupied orbitals of an interacting species. irjweb.com In a thiazole derivative, the electronegative nitrogen atoms typically carry significant negative charges, highlighting their role as electron-donating centers. irjweb.com

Mechanistic Insights from Computational Studies

Computational chemistry provides indispensable tools for mapping the potential energy surfaces of chemical reactions, allowing for the detailed examination of reaction pathways and the characterization of transient structures like transition states.

The formation of the 1,2,5-thiadiazole (B1195012) 1-oxide core is a subject of significant interest, with computational studies on related systems shedding light on plausible mechanistic pathways. One such pathway involves a photochemical ring contraction cascade, which has been computationally modeled for the conversion of 1,2,6-thiadiazines into 1,2,5-thiadiazole 1-oxides. chemrxiv.org

This process is understood to proceed via the following steps, elucidated through computational analysis:

Photosensitization: The precursor, a 1,2,6-thiadiazine, acts as a triplet photosensitizer under visible light irradiation.

Singlet Oxygen Formation: The excited thiadiazine transfers energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).

[3+2] Cycloaddition: The singlet oxygen then undergoes a chemoselective [3+2] cycloaddition with the thiadiazine. Computational studies, using methods such as CASPT2//UB3LYP, have been employed to calculate the free energy profiles and geometries of the transition states for this step. chemrxiv.org

Ring Contraction: The resulting endoperoxide intermediate is unstable and undergoes a ring contraction, which involves the selective excision of a carbon atom to yield the final 1,2,5-thiadiazole 1-oxide product. chemrxiv.org

This computationally-backed mechanism demonstrates a sophisticated, atom-economic route to the 1,2,5-thiadiazole 1-oxide scaffold. chemrxiv.org Theoretical modeling is crucial in identifying the key endoperoxide intermediate and rationalizing the unprecedented chemoselective cycloaddition of singlet oxygen. chemrxiv.org Similar computational approaches could be applied to investigate the reaction dynamics and transition states for reactions involving this compound, providing predictive insights into its reactivity.

Prediction of Spectroscopic Parameters

Computational methods are routinely used to predict various spectroscopic parameters, offering a powerful complement to experimental characterization. For this compound, DFT and TD-DFT calculations can provide reliable predictions of its infrared, electronic, and electron paramagnetic resonance spectra.

Infrared (IR) spectroscopy is a key technique for identifying functional groups within a molecule. DFT calculations are highly effective at predicting the vibrational frequencies and corresponding IR intensities of molecules. For the analogous compound 3,4-diphenyl-1,2,5-thiadiazole 1-oxide, DFT calculations have been performed to predict its IR spectrum, showing good agreement with experimental data. semanticscholar.org

A similar theoretical approach applied to this compound would yield a set of vibrational modes. Key characteristic frequencies would include C=N stretching vibrations, S=O stretching vibrations, and modes associated with the methoxy (B1213986) groups. nih.govresearchgate.net The table below presents illustrative predicted vibrational frequencies for this compound, based on typical values for related heterocyclic systems.

Table 1: Illustrative Predicted IR Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(C-H)2950-3050Stretching of C-H bonds in methoxy groups
ν(C=N)1550-1600Symmetric/asymmetric stretching of the ring C=N bonds
δ(CH₃)1400-1450Bending/scissoring of methoxy groups
ν(C-O)1200-1250Stretching of the C-O bonds of the methoxy groups
ν(S=O)1100-1150Stretching of the sulfoxide S=O bond
ν(N-S)800-850Stretching of the ring N-S bond

Note: These values are illustrative and based on DFT calculations performed on analogous compounds. Specific values for the title compound would require dedicated computational analysis.

The electronic absorption and emission properties of a molecule are dictated by its electronic transitions. Time-dependent Density Functional Theory (TD-DFT) is the standard computational method for predicting UV-Visible and fluorescence spectra. By solving the time-dependent Kohn-Sham equations, one can calculate the energies of excited states, which correspond to the wavelengths of maximum absorption (λmax). semanticscholar.org

Computational studies on the analogous 3,4-diphenyl-1,2,5-thiadiazole 1-oxide have successfully predicted its UV-Vis and fluorescence spectra. semanticscholar.org For this compound, TD-DFT calculations would likely predict electronic transitions in the UV region, characteristic of π→π* and n→π* transitions within the heterocyclic ring system. The table below illustrates the kind of data that would be generated from such a study.

Table 2: Illustrative Predicted Electronic Transitions for this compound

TransitionPredicted λmax (nm)Oscillator Strength (f)Dominant Character
S₀ → S₁3100.08n→π
S₀ → S₂2750.45π→π
S₀ → S₃2400.21π→π*

Note: These values are hypothetical and serve to illustrate the output of TD-DFT calculations. The actual parameters would depend on the specific level of theory and basis set used.

1,2,5-Thiadiazole 1-oxides can form radical anion species through reduction. Electron Paramagnetic Resonance (EPR) spectroscopy is the primary experimental technique for studying such species. Computational chemistry, particularly DFT using functionals like B98, can predict the key EPR parameters: the g-factor and hyperfine coupling constants (hfc). nih.gov

For radical anions of related 1,2,5-thiadiazole dioxides, the unpaired electron is typically delocalized over the heterocyclic ring. nih.gov This delocalization leads to characteristic g-factors in the range of 2.002–2.009 and hyperfine coupling to the nitrogen atoms (aN) of around 2.5–4 G. A computational study on the radical anion of this compound would be expected to yield similar parameters, reflecting the distribution of spin density across the molecule.

Table 3: Illustrative Predicted EPR Parameters for the Radical Anion of this compound

ParameterPredicted ValueDescription
g-factor (isotropic)2.005Reflects the overall electronic environment of the unpaired electron.
aN (isotropic hfc)3.5 GHyperfine coupling constant to the two equivalent nitrogen nuclei.
aH (isotropic hfc)0.8 GHyperfine coupling constant to the six equivalent protons of the methoxy groups.

Note: These values are illustrative, based on data for analogous radical anions. Accurate prediction requires specific DFT calculations for the title compound's radical species.

Spectroscopic Characterization Methodologies for 3,4 Dimethoxy 1,2,5 Thiadiazole 1 Oxide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical method for determining the carbon-hydrogen framework of organic molecules. For substituted 1,2,5-thiadiazole (B1195012) 1-oxides, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for structural verification.

Carbon-13 NMR and Proton NMR Spectroscopic Analysis of Substituted 1,2,5-Thiadiazole 1-oxides

In the ¹³C NMR spectra of 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides, the carbon signals of the heterocyclic ring typically appear in the range of 150–170 ppm. nih.govmdpi.com This is a notable downfield shift compared to the 130–160 ppm range observed for their non-oxidized 1,2,5-thiadiazole counterparts. The presence of the electron-withdrawing sulfonyl group (>SO₂) in the dioxide derivatives contributes to this deshielding effect. nih.gov For 3,4-dimethoxy-1,2,5-thiadiazole (B8698709) 1-oxide, the carbon atoms of the methoxy (B1213986) groups would be expected to resonate at a significantly higher field.

While ¹H NMR is generally less informative for the direct characterization of the 1,2,5-thiadiazole 1-oxide ring itself due to the absence of protons, it is crucial for identifying the substituent groups. nih.gov In the case of 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide, the ¹H NMR spectrum would be expected to show a singlet for the methoxy protons. The chemical shift of these protons provides information about their chemical environment. For instance, in related substituted thiadiazoles, methoxy group protons have been observed at approximately 3.86 ppm. mdpi.com

Table 1: Representative NMR Data for Substituted Thiadiazoles

Compound ClassNucleusTypical Chemical Shift (ppm)Reference
1,2,5-Thiadiazole 1,1-dioxides¹³C (ring carbons)150–170 nih.govmdpi.com
1,2,5-Thiadiazoles¹³C (ring carbons)130–160 nih.gov
Substituted 1,3,4-Thiadiazoles¹³C (methoxy carbon)~55.5 mdpi.com
Substituted 1,3,4-Thiadiazoles¹H (methoxy protons)~3.86 mdpi.com

Interpretation of Chemical Shifts and Coupling Patterns for Structural Elucidation

The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. For 3,4-disubstituted 1,2,5-thiadiazole 1-oxides, the electron-withdrawing nature of the S=O group influences the chemical shifts of the substituent atoms. The deshielding of the ring carbons in the ¹³C NMR spectrum is a direct consequence of this effect. nih.gov

In derivatives with protons on the substituents, coupling constants (J-values) can provide valuable information about the connectivity of atoms. For instance, in more complex derivatives, long-range couplings can help to establish the relative positions of different functional groups. ipb.pt While this compound itself would not exhibit complex coupling patterns due to the nature of its substituents, analysis of such patterns is critical for more elaborately substituted analogs. The absence of certain signals can also be informative; for example, the lack of ¹H NMR signals attributable to the heterocyclic ring confirms a 3,4-disubstituted pattern. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Identification of Characteristic Vibrational Frequencies (e.g., C=N, S=O stretching modes)

For 1,2,5-thiadiazole 1-oxides and their derivatives, IR spectroscopy is particularly useful for identifying the characteristic stretching vibrations of the C=N and S=O bonds. The S=O stretching vibration in 1,2,5-thiadiazole 1-oxides gives rise to a single, strong band in the IR spectrum. researchgate.net In the case of the corresponding 1,1-dioxides, two characteristic bands for the symmetric and asymmetric SO₂ stretches are observed, typically in the ranges of 1350–1280 cm⁻¹ and 1170–1100 cm⁻¹. mdpi.com The C=N stretching vibrations in 1,2,5-thiadiazole 1,1-dioxides are generally found in the 1600–1550 cm⁻¹ region. mdpi.com The presence of these distinct bands provides strong evidence for the 1,2,5-thiadiazole 1-oxide core structure.

Table 2: Characteristic IR Absorption Frequencies for Substituted 1,2,5-Thiadiazole Oxides

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Reference
S=OStretchingSingle strong band researchgate.net
SO₂Asymmetric & Symmetric Stretching1350–1280 and 1170–1100 mdpi.com
C=NStretching1600–1550 mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state.

Analysis of Electronic Absorption Maxima and Band Characteristics

The UV-Vis spectra of 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides typically show an absorption maximum in the ultraviolet region. nih.govmdpi.com For example, in acetonitrile, the maximum is around 315 nm, while in ethanol, it is observed between 240–280 nm, with molar absorption coefficients in the order of 10³ dm³·mol⁻¹·cm⁻¹. nih.govmdpi.com When the heterocyclic ring is part of a larger, fused aromatic system, the UV-Vis spectra become more complex. nih.gov The specific position of the absorption maximum (λmax) and its intensity can be influenced by the nature of the substituents on the thiadiazole ring and the solvent used for the measurement. For this compound, the methoxy groups, being electron-donating, would be expected to influence the energy of the electronic transitions and thus the position of the λmax.

Table 3: UV-Vis Absorption Data for 3,4-Disubstituted 1,2,5-Thiadiazole 1,1-dioxides

SolventTypical Absorption Maximum (λmax)Reference
Acetonitrile~315 nm nih.govmdpi.com
Ethanol240–280 nm nih.govmdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for the determination of the molecular weight and the study of the fragmentation patterns of organic molecules, providing vital clues about their structure. For this compound, high-resolution mass spectrometry (HRMS) is employed to confirm its elemental composition. The molecular formula of this compound is C₄H₆N₂O₃S, corresponding to a molecular weight of approximately 162.17 g/mol . smolecule.com

Electron ionization (EI) mass spectrometry of related 3,4-disubstituted-1,2,5-thiadiazole derivatives often reveals a prominent molecular ion peak (M⁺). The fragmentation of these compounds is influenced by the nature of the substituents at the C3 and C4 positions. researchgate.net In the case of alkoxy-substituted derivatives like this compound, common fragmentation pathways can be inferred from the study of analogous structures. These pathways often involve the loss of the alkoxy groups or fragments of the heterocyclic ring. For instance, the fragmentation of 1,2,5-oxadiazole N-oxide derivatives, which are structurally similar, has been studied using deuterated analogues to trace the fragmentation process, revealing complex rearrangements and losses of small neutral molecules. nih.gov

The fragmentation of the molecular cation of 3,4-dichloro-1,2,5-thiadiazole (B139948) has been shown to produce nitrile N-sulfides. nih.gov While the substituents are different, this suggests that cleavage of the thiadiazole ring is a likely fragmentation route. For this compound, one might anticipate the initial loss of a methoxy radical (•OCH₃) or a formaldehyde (B43269) molecule (CH₂O) via rearrangement, followed by further fragmentation of the heterocyclic core.

A recent study on the photochemical synthesis of novel 1,2,5-thiadiazole 1-oxides provided a wealth of new compounds. chemrxiv.org While the specific mass spectral data for this compound is not explicitly detailed in the main text, the characterization of these new derivatives would have relied heavily on mass spectrometry to confirm their structures.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFormula of Fragment
162[M]⁺[C₄H₆N₂O₃S]⁺
147[M - CH₃]⁺[C₃H₃N₂O₃S]⁺
131[M - OCH₃]⁺[C₃H₃N₂O₂S]⁺
101[M - OCH₃ - NO]⁺[C₃H₃N O S]⁺
70[C₂H₂N₂S]⁺[C₂H₂N₂S]⁺

This table is predictive and based on common fragmentation patterns of related heterocyclic compounds.

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional molecular structure of a compound in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available in crystallographic databases, extensive research has been conducted on the crystal structures of various substituted 1,2,5-thiadiazole 1,1-dioxides and other thiadiazole derivatives. chemrxiv.orgmdpi.com

A comprehensive review in 2021 compiled the crystallographic data for all structurally characterized 1,2,5-thiadiazole 1,1-dioxides, revealing key structural features of the heterocyclic ring. nih.govchemrxiv.org These studies show that the geometry of the thiadiazole ring is sensitive to the nature of the substituents at the C3 and C4 positions.

More pertinent is the recent synthesis of 35 novel and previously inaccessible 1,2,5-thiadiazole 1-oxide structures via a photochemical ring editing strategy. smolecule.comchemrxiv.org The structural elucidation of these new compounds would necessitate single-crystal X-ray diffraction for unambiguous characterization. For instance, the crystal structure of 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide was recently reported, with its spectroscopic data compared to the corresponding 1-oxide, indicating the existence and characterization of such compounds. ugr.es

The structural analysis of a representative 5-arylimino-1,3,4-thiadiazole derivative revealed a near-planar 1,3,4-thiadiazole (B1197879) ring. chemrxiv.org Although a different isomer, this provides insight into the general planarity and bond characteristics of thiadiazole rings.

Based on the analysis of related structures, the 1,2,5-thiadiazole 1-oxide ring in this compound is expected to be nearly planar. The S-O bond length would be characteristic of a sulfoxide, and the bond lengths within the ring would reflect a degree of electron delocalization, influenced by the electron-donating methoxy groups.

Table 2: Representative Crystallographic Data for a Substituted 1,2,5-Thiadiazole Derivative

ParameterValue
Compound Name(Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one
Chemical FormulaC₁₅H₁₁IFN₃OS
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.334(2)
b (Å)18.002(4)
c (Å)9.388(2)
α (°)90
β (°)107.43(3)
γ (°)90
Volume (ų)1666.3(6)
Z4
Reference chemrxiv.org

This table presents data for a related thiadiazole derivative to illustrate typical crystallographic parameters, as specific data for this compound is not available.

Applications and Potential in Advanced Chemical Systems

Role as Building Blocks in Complex Organic Synthesis

The oxidized 1,2,5-thiadiazole (B1195012) ring system is a valuable synthon for constructing more elaborate molecular architectures. The presence of the S-oxide functionality and methoxy (B1213986) substituents on the 3,4-Dimethoxy-1,2,5-thiadiazole (B8698709) 1-oxide ring enhances its reactivity and utility as a precursor in multistep organic synthesis.

Synthesis of Novel Heterocyclic Systems

The 1,2,5-thiadiazole 1-oxide moiety can serve as a foundational element for the creation of diverse heterocyclic structures. The nonaromatic nature of S-oxidized 1,2,5-thiadiazoles renders them highly electrophilic, making them susceptible to various chemical transformations. The reactivity of the related 1,2,5-thiadiazole 1,1-dioxides, which are readily accessible via oxidation of 1-oxides, provides insight into the potential synthetic pathways for 3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide.

For instance, the C=N double bonds within the 1,1-dioxide ring are known to undergo addition reactions with a range of nucleophiles, including alcohols, amines, and cyanide ions. This reactivity allows for the functionalization of the heterocyclic core and the subsequent construction of more complex ring systems. The reductive cleavage of the 1,2,5-thiadiazole ring is another synthetic strategy, providing access to 1,2-diamine moieties, which are crucial intermediates in many organic syntheses.

Furthermore, the oxidation of the double bonds in a 1,2,5-thiadiazole dioxide ring can lead to the formation of fused bis-oxaziridine derivatives, demonstrating the ring's capacity for transformation into novel heterocyclic frameworks. By analogy, this compound is a promising starting material for accessing a variety of substituted and fused heterocyclic compounds that may be difficult to synthesize through other routes.

Precursors for Functional Molecular Materials

Heterocyclic compounds containing both nitrogen and sulfur are extensively studied for their applications in materials science. The 1,2,5-thiadiazole ring, in particular, is an effective electron acceptor and has been incorporated into various functional materials for organic electronics and spintronics. Oxidation of the sulfur atom to a 1-oxide or 1,1-dioxide enhances the electron-withdrawing nature of the ring, a desirable characteristic for n-type organic materials.

The combination of the electron-deficient S-oxidized thiadiazole core with the electron-donating methoxy groups in this compound creates a donor-acceptor type structure. This intrinsic electronic characteristic makes it a promising building block for the synthesis of materials with tailored optoelectronic properties, such as those used in:

Organic Light Emitting Diodes (OLEDs)

Organic Photovoltaics (OPVs)

Organic Field-Effect Transistors (OFETs)

The ability to tune the physicochemical properties of molecules by modifying the thiadiazole ring is a significant advantage. The further oxidation of the 1-oxide to the 1,1-dioxide offers an additional level of control over the electronic properties of the resulting materials.

Scaffold for Pharmacophore Development

The thiadiazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a variety of biologically active compounds. Its isomers are present in numerous natural products and approved drugs, highlighting their importance in the development of new therapeutic agents.

Design and Synthesis of Compounds Incorporating the 1,2,5-Thiadiazole 1-oxide Motif

The 1,2,5-thiadiazole 1-oxide and its corresponding 1,1-dioxide derivatives have been identified as a potent class of histamine H2-receptor antagonists. Research in this area has shown that for a compound to be as active as cimetidine, it is sufficient for the 1,2,5-thiadiazole-1-oxide ring to be substituted with an alkylamino group and an aliphatic chain linked to an ether or hydroxyl group.

This discovery positions the 1,2,5-thiadiazole 1-oxide core as a key pharmacophore for the design of new H2-receptor antagonists. The general structure-activity relationships (SAR) established for this class of compounds provide a roadmap for synthesizing novel derivatives with potentially improved efficacy and pharmacological profiles. The this compound can serve as a starting point for such synthetic endeavors, where the methoxy groups can be chemically modified to introduce the necessary pharmacophoric features.

Compound Class Biological Target Key Structural Features Potential Application
1,2,5-Thiadiazole 1-oxide DerivativesHistamine H2-ReceptorAlkylamino moiety and an aliphatic ether/hydroxyl chain on the thiadiazole ring.Treatment of conditions related to gastric acid secretion.
General ThiadiazolesVarious (e.g., enzymes, receptors)The thiadiazole ring acts as a bioisostere for other functional groups and as a hydrogen bond acceptor.Diverse therapeutic areas including antimicrobial, anti-inflammatory, and anticancer.

Coordination Chemistry and Ligand Design

The field of coordination chemistry benefits from the development of novel ligands that can form stable and functional complexes with metal ions. While the coordination chemistry of 1,2,5-thiadiazole 1-oxides is less explored, the well-documented behavior of the analogous 1,1-dioxides provides a strong indication of their potential.

1,2,5-Thiadiazole 1,1-dioxides are capable of forming coordination compounds with various d-block metals. The potential coordination sites on this compound include the nitrogen atoms of the heterocyclic ring, the oxygen atom of the sulfoxide group, and potentially the oxygen atoms of the methoxy substituents. This versatility allows for multiple modes of binding to a metal center.

For example, in fused systems, the nitrogen atoms of an attached phenanthroline backbone can form stable complexes with d-block metal ions, while the oxygen atoms of the dioxothiadiazole group can engage in electrostatic interactions with alkali metal ions. This suggests that this compound could act as a versatile ligand, capable of forming mononuclear complexes or acting as a building block for more complex supramolecular structures and metal-organic frameworks (MOFs). The electronic properties of the resulting metal complexes can be fine-tuned by the interplay between the electron-withdrawing S-oxide group and the electron-donating methoxy groups.

Potential Coordination Site Type of Interaction Potential Metal Ions
Ring Nitrogen AtomsCovalent/Coordinated-block transition metals
Sulfoxide Oxygen AtomCovalent/Coordinate, Electrostaticd-block metals, alkali/alkaline earth metals
Methoxy Oxygen AtomsWeaker CoordinationLanthanides, Lewis acidic metals

Future Research Directions and Challenges

Development of More Efficient, Selective, and Sustainable Synthetic Routes

The advancement of research into 3,4-Dimethoxy-1,2,5-thiadiazole (B8698709) 1-oxide is contingent on the development of synthetic methodologies that are not only high-yielding but also selective and environmentally benign. Current synthetic strategies for related thiadiazole oxides often involve the oxidation of the corresponding thiadiazole precursor. smolecule.com Future research should focus on refining these oxidation methods, perhaps through the use of greener oxidants and catalytic systems to minimize waste and improve safety.

Furthermore, exploring de novo synthetic routes that build the heterocyclic core with the desired oxygenation state in a single, streamlined process is a significant challenge. This could involve innovative cycloaddition reactions or condensation pathways that offer superior atom economy. For instance, the reaction of specific diketones with sulfamide (B24259) is a known method for creating the 1,2,5-thiadiazole (B1195012) 1,1-dioxide ring, and similar condensation strategies could be adapted for the 1-oxide derivative. nih.govresearchgate.net The development of one-pot syntheses, which are becoming increasingly important in modern organic chemistry, would also represent a major step forward. mdpi.com

A key challenge will be achieving high regioselectivity in reactions where unsymmetrical precursors are used. The development of catalysts or directing groups that can control the orientation of substituents on the thiadiazole ring will be crucial for accessing a wider range of functionalized derivatives.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of the 1,2,5-thiadiazole 1-oxide ring system is an area ripe for exploration. The interplay between the electron-donating methoxy (B1213986) groups and the electron-withdrawing sulfinyl group is expected to give rise to unique chemical behaviors. Future research should systematically investigate the electrophilic and nucleophilic substitution reactions of the heterocyclic core. For related 1,2,5-thiadiazole 1,1-dioxides, reactions with aromatic nucleophiles in the presence of Lewis acids have been shown to yield novel trisubstituted thiadiazolines. researchgate.net Similar transformations for 3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide could lead to a diverse library of new compounds.

Advanced Computational Modeling for Structure-Reactivity and Structure-Property Relationships

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for understanding and predicting the properties of molecules like this compound. semanticscholar.org Future research should leverage advanced computational models to establish robust structure-reactivity and structure-property relationships. These models can be used to predict key molecular properties such as electronic structure, spectroscopic signatures (IR, UV-Vis, NMR), and dipole moments. semanticscholar.org

A significant challenge lies in accurately modeling the excited state properties of these compounds, which is crucial for predicting their potential in applications such as organic photovoltaics or as fluorescent probes. semanticscholar.org Time-dependent DFT (TD-DFT) calculations can provide insights into absorption and emission spectra, guiding the design of new derivatives with tailored photophysical properties. semanticscholar.org

Moreover, computational studies can elucidate reaction mechanisms, helping to explain observed reactivity patterns and predict the feasibility of novel transformations. By calculating transition state energies and reaction profiles, researchers can identify the most promising synthetic routes and reaction conditions, thereby accelerating the experimental discovery process. The use of computational screening to identify promising derivatives for specific applications will be a key research direction.

Design and Synthesis of New Derivatives with Tunable Electronic and Steric Properties

The methoxy groups of this compound provide convenient handles for the synthesis of a wide array of new derivatives. A major focus of future research will be the systematic modification of these substituents to tune the electronic and steric properties of the molecule. For example, replacing the methoxy groups with other alkoxy groups of varying chain lengths and branching could be used to modulate solubility and solid-state packing.

Introducing electron-withdrawing or electron-donating groups at various positions on the molecule will allow for fine-tuning of the frontier molecular orbital energies, which is critical for applications in organic electronics. The synthesis of derivatives bearing polymerizable groups could also pave the way for the incorporation of the 1,2,5-thiadiazole 1-oxide moiety into novel polymers with interesting electronic or optical properties. The synthesis of a variety of 2,5-disubstituted-1,3,4-thiadiazoles has demonstrated the feasibility of creating diverse chemical libraries from a common heterocyclic core. mdpi.comresearchgate.netmdpi.com

A significant challenge will be to develop synthetic methodologies that are tolerant of a wide range of functional groups, allowing for the incorporation of complex and sensitive moieties. The creation of a diverse library of derivatives will be essential for systematically exploring the structure-property landscape and identifying candidates for specific applications.

Derivative Type Potential Property Modification Target Application
Alkoxy Chain VariationSolubility, Solid-State PackingOrganic Electronics
Electron-Withdrawing GroupsLowered LUMO Energyn-type Semiconductors
Electron-Donating GroupsRaised HOMO Energyp-type Semiconductors
Polymerizable GroupsPolymer IntegrationFunctional Polymers

Integration into Emerging Fields of Material Science and Supramolecular Chemistry

The unique properties of this compound and its derivatives make them promising candidates for integration into various areas of material science and supramolecular chemistry. The polar nature of the sulfinyl group and the potential for hydrogen bonding and other non-covalent interactions suggest that these molecules could be excellent building blocks for the construction of well-defined supramolecular assemblies.

In material science, the focus will be on exploring the potential of these compounds in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. The ability to tune the electronic properties of the thiadiazole core is a key advantage in this regard. The high nitrogen and sulfur content may also impart interesting properties for applications such as energy storage or catalysis. Thiadiazoles are known to be useful in agricultural and materials chemistry, and these applications can be explored for the title compound as well. mdpi.com

Q & A

Q. What are the established synthetic routes for 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide, and how can reaction conditions be optimized to minimize decomposition?

  • Methodological Answer : Two primary routes are documented:
  • Route 1 : Reaction of dialkyl oxalimidate with sulfur dichloride (SOCl₂) under controlled temperature (25–30°C) in dimethylformamide (DMF), yielding the thiadiazole core. Subsequent S-oxidation using meta-chloroperbenzoic acid (m-CPBA) introduces the 1-oxide group .
  • Route 2 : Condensation of diphenylglyoxime derivatives with sulfur monochloride (S₂Cl₂) in DMF at low temperatures (5°C), producing a mixture of thiadiazole and its N-oxide. Column chromatography is required for separation .
    Optimization Strategies :
  • Use solvent systems like DMF to enhance solubility and reaction efficiency.
  • Monitor exothermic steps (e.g., SOCl₂ addition) using calorimetry to prevent thermal runaway .
  • Employ inert atmospheres to reduce oxidative side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can computational data validate experimental results?

  • Methodological Answer :
  • Infrared (IR) Spectroscopy : Identify the N–O stretch (~1360–1370 cm⁻¹) and absence of S=O bands to confirm the 1-oxide structure .
  • UV-Vis and Fluorescence : Compare computed electronic transitions (via time-dependent DFT) with experimental spectra to validate HOMO-LUMO gaps and excited-state behavior .
  • NMR : Analyze aromatic proton environments (e.g., 7.7–8.7 ppm multiplet for phenyl groups in derivatives) to assess substitution patterns .
    Validation : Overlap computed IR/Raman spectra (using B3LYP/6-31G*) with experimental data to resolve ambiguities in functional group assignment .

Advanced Research Questions

Q. How can density functional theory (DFT) be tailored to predict the electronic properties and chemical reactivity of this compound?

  • Methodological Answer :
  • Functional Selection : Use hybrid functionals like B3LYP (Becke-3-parameter Lee-Yang-Parr) that incorporate exact exchange to improve accuracy for thermochemistry and bandgap predictions .
  • Basis Sets : Apply 6-311++G(d,p) for geometry optimization and solvent effects (e.g., polarizable continuum models) to simulate DMF or ethanol environments .
  • Reactivity Descriptors : Calculate Fukui indices and molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic sites for substitution or oxidation reactions .

Q. What strategies mitigate the thermal instability of this compound during synthetic or application workflows?

  • Methodological Answer :
  • Stabilization Techniques :
  • Use low-temperature protocols (<5°C) during synthesis and storage .
  • Introduce electron-withdrawing substituents (e.g., nitro groups) to reduce ring strain and enhance thermal stability .
  • In Situ Monitoring : Deploy process analytical technology (PAT) tools like Raman spectroscopy to detect decomposition intermediates in real time .

Q. How do structural modifications (e.g., methoxy vs. phenyl substituents) influence the pharmacological activity of thiadiazole 1-oxide derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :
  • Replace methoxy groups with bulkier substituents (e.g., 2,4-dichlorophenoxy) to enhance binding affinity to histamine H₂ receptors, as demonstrated in analogous antagonists .
  • Assess solubility via partition coefficient (logP) calculations (e.g., using Molinspiration software) to optimize bioavailability .

Q. What mechanistic insights explain the regioselectivity of sulfur incorporation in thiadiazole 1-oxide synthesis?

  • Methodological Answer :
  • Mechanistic Probes :
  • Isotopic labeling (e.g., ³⁴S vs. ³²S) combined with mass spectrometry to track sulfur incorporation pathways .
  • Computational transition-state modeling (e.g., Gaussian-09) to compare activation energies for competing pathways, such as S-oxidation vs. ring contraction .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computed and experimental UV-Vis spectra for this compound?

  • Methodological Answer :
  • Functional Benchmarking : Test alternative functionals (e.g., CAM-B3LYP for charge-transfer transitions) or include solvent effects explicitly via molecular dynamics simulations .
  • Vibronic Coupling : Account for vibrational modes in TD-DFT calculations to refine peak shape predictions .
  • Experimental Replication : Verify spectral acquisition parameters (e.g., concentration, solvent polarity) to rule out aggregation artifacts.

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3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.